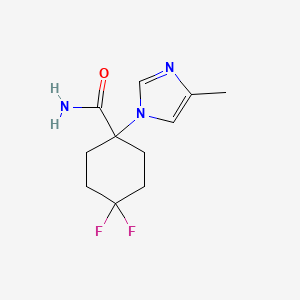![molecular formula C14H13N3OS B8331375 5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine](/img/structure/B8331375.png)
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine is a heterocyclic compound that combines a pyridine ring with a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-aminopyridine, undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The N-monomethylated pyridine derivative is then coupled with 6-methoxybenzothiazole using a Suzuki-Miyaura coupling reaction. This reaction employs a palladium catalyst and a boronic acid derivative of the benzothiazole.
Purification: The final product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-aminopyridine: A precursor in the synthesis of the target compound.
6-methoxybenzothiazole: Another precursor used in the coupling reaction.
2-aminopyrimidine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine is unique due to its combined pyridine and benzothiazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C14H13N3OS |
|---|---|
分子量 |
271.34 g/mol |
IUPAC名 |
5-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C14H13N3OS/c1-15-13-6-3-9(8-16-13)14-17-11-5-4-10(18-2)7-12(11)19-14/h3-8H,1-2H3,(H,15,16) |
InChIキー |
WTPFYRRDZLLVQS-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B8331296.png)
![Carbamicacid,N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,phenylmethylester](/img/structure/B8331301.png)




![4-Chloro-6-[2-(methoxy)ethylamino]-2-(4-tolyl)pyrimidine](/img/structure/B8331354.png)



![7-Oxo-5-trifluoromethyl-7h-thieno[3,2-b]pyran-3-carboxylic acid](/img/structure/B8331388.png)



